Cas no 1698-38-0 (2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide)

2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide

- 2-BENZYLAMINO-5-TRIFLUOROMETHYL-BENZENESULFONAMIDE

- Benzenesulfonamide,2-[(phenylmethyl)amino]-5-(trifluoromethyl)-

- 2-benzylamino-5-trifluoromethylbenzenesulfonamide

- DTXSID00459973

- SCHEMBL6553455

- AC-18628

- 2-(Benzylamino)-5-(trifluoromethyl)benzene-1-sulfonamide

- SB83539

- AKOS015964046

- 1698-38-0

-

- インチ: InChI=1S/C14H13F3N2O2S/c15-14(16,17)11-6-7-12(13(8-11)22(18,20)21)19-9-10-4-2-1-3-5-10/h1-8,19H,9H2,(H2,18,20,21)

- InChIKey: FEJCSYUIRWSKNZ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)N

計算された属性

- せいみつぶんしりょう: 330.06509

- どういたいしつりょう: 330.06498332g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 456

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.6Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- PSA: 72.19

2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Crysdot LLC | CD12134512-1g |

2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide |

1698-38-0 | 95+% | 1g |

$429 | 2024-07-24 | |

| Alichem | A019086909-1g |

2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide |

1698-38-0 | 95% | 1g |

378.00 USD | 2021-06-17 |

2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide 関連文献

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamideに関する追加情報

Introduction to 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide (CAS No. 1698-38-0)

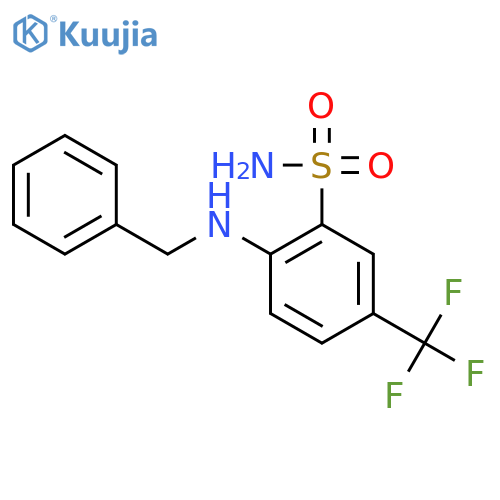

2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 1698-38-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of sulfonamides, which are well-documented for their diverse biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of a benzylamino group and a trifluoromethyl substituent on a benzenesulfonamide backbone, contribute to its unique chemical properties and biological interactions.

The benzylamino moiety is a key pharmacophore that often enhances the solubility and bioavailability of drug candidates. It is frequently incorporated into molecules to improve binding affinity to biological targets. In contrast, the trifluoromethyl group is a well-known pharmacological tool that can modulate the electronic properties of a molecule, leading to increased metabolic stability and improved binding interactions with enzymes and receptors. The combination of these structural elements in 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide suggests potential applications in the development of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have indicated that sulfonamides with trifluoromethyl groups exhibit enhanced binding affinity to certain enzymes, making them promising candidates for drug discovery. For instance, computational studies have shown that 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide may interact with target proteins through hydrophobic and hydrogen bonding interactions, which are critical for drug efficacy.

In the realm of medicinal chemistry, sulfonamides have been extensively studied due to their broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The specific substitution pattern in 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide may confer unique biological effects compared to other sulfonamide derivatives. For example, the trifluoromethyl group can increase the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes. This property is particularly important for drugs that need to reach intracellular targets.

One area where this compound shows promise is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. The benzylamino group and trifluoromethyl moiety can be designed to interact with specific residues in the active site of kinases, thereby inhibiting their activity. Preliminary experimental data suggests that derivatives of 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide may exhibit potent inhibitory effects on certain kinases, making them valuable tools for further research.

Another exciting application lies in the field of immunology. Sulfonamides have been shown to modulate immune responses by interacting with various immune cell receptors and signaling pathways. The unique structure of 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide may allow it to interfere with inflammatory pathways or enhance immune tolerance, which could be beneficial in treating autoimmune diseases or reducing transplant rejection.

The synthesis of 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only ensure high yields but also minimize unwanted byproducts, making the process more sustainable and scalable for industrial applications.

In conclusion, 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide (CAS No. 1698-38-0) represents a fascinating compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable scaffold for designing novel therapeutic agents targeting various diseases. As research continues to uncover new biological activities and synthetic methodologies, compounds like this are expected to play an increasingly important role in advancing medical science.

1698-38-0 (2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide) 関連製品

- 1215034-20-0(2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-am ine)

- 91785-75-0(5-Amino-N-ethyl-2-methylbenzene-1-sulfonamide)

- 882224-30-8(3-{4-(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid)

- 2228244-89-9(2-hydroxy-3-methyl-3-3-(trifluoromethyl)pyridin-4-ylbutanoic acid)

- 80480-42-8(methyl 4,6-dioxoheptanoate)

- 37535-50-5((2R)-2-amino-3-(pyridin-4-yl)propanoic acid)

- 339023-58-4(3-2-(4-Methoxyanilino)-1-nitrovinyl-2-benzofuran-1(3H)-one)

- 2171778-00-8(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-2-(trifluoromethyl)pentanoic acid)

- 2137944-08-0(2,6-Difluoro-3-(fluorosulfonyl)benzoic acid)

- 1376047-60-7(methyl 3-(2,2-dimethyl-3-oxo-piperazin-1-yl)propanoate;hydrochloride)